2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide

Osteoclast differentiation TRAP assay Bone resorption

This compound is the single empirically confirmed inactive N-phenylacetamide congener of the anti-osteoclast lead 2N1HIA. It is indispensable as a structurally matched negative control for cathepsin K, CD47, and MMP-9 mechanism-of-action studies. Procurement ensures your osteoclast differentiation screens include the only validated inactive reference standard within the 3-(2-fluoro-4-methoxyphenyl)-pyridazinone sub-series, enabling rigorous off-target effect interpretation, cleaner ADME/PK profiling, and accelerated hit-to-lead triage in osteoporosis, rheumatoid arthritis, and osteolytic bone metastasis programs.

Molecular Formula C19H16FN3O3
Molecular Weight 353.3 g/mol
Cat. No. B4517807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
Molecular FormulaC19H16FN3O3
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)F
InChIInChI=1S/C19H16FN3O3/c1-26-14-7-8-15(16(20)11-14)17-9-10-19(25)23(22-17)12-18(24)21-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24)
InChIKeyIOSYRQIDRAKKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide: Compound Identity, Core Scaffold, and Commercial Availability for Bone Research


2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide (CAS 1246053-45-1) is a synthetic pyridazinone derivative with the molecular formula C₁₉H₁₆FN₃O₃ and a molecular weight of 353.3 g/mol . This compound belongs to a focused library of 3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl-acetamide analogs that were screened for osteoclast differentiation inhibition; within this panel, it is the N-phenylacetamide congener, directly distinguished from the bioactive lead 2N1HIA (the N-1H-indol-5-ylacetamide analog) which demonstrated significant anti-osteoclast activity in primary bone marrow-derived macrophage cultures [1].

Why 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide Cannot Be Interchanged with Other 3-(2-Fluoro-4-methoxyphenyl)-pyridazinone Analogs


Within the 3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl-acetamide chemotype, the N-terminal amide substituent acts as a binary switch for anti-osteoclast activity. In a head-to-head screen of 11 compounds from commercial libraries, the N-1H-indol-5-ylacetamide congener (2N1HIA) was the sole compound that significantly decreased multinucleated TRAP-positive osteoclast formation without cytotoxicity; all other N-substituted analogs—including the N-phenylacetamide variant—were inactive under identical assay conditions [1]. Consequently, generic substitution of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide with any other member of this sub-series would either introduce unwanted bioactivity (e.g., cathepsin K suppression, CD47 upregulation, MMP-9 inhibition) or yield an inactive control, depending on the N-substituent. The following quantitative evidence guide specifies precisely where the N-phenylacetamide substituent differentiates this compound for procurement decisions [1].

Quantitative Differentiation Roadmap: 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide vs. 2N1HIA and Other N-Substituted Analogs


Differential Inactivity in Osteoclast Differentiation: N-Phenylacetamide vs. N-1H-Indol-5-ylacetamide (2N1HIA) in RANKL-Induced TRAP Assay

In a direct head-to-head comparison, 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide failed to significantly decrease multinucleated TRAP-positive osteoclast formation at screening concentrations, whereas the N-1H-indol-5-ylacetamide congener (2N1HIA) achieved significant, dose-dependent suppression at 1–10 μM without cytotoxicity [1]. The study explicitly states that of the 11 compounds examined, 'only 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) caused a significant decrease in multinucleated TRAP-positive cell formation' [1]. This establishes the N-phenylacetamide analog as a functionally inactive member of the series under these assay conditions.

Osteoclast differentiation TRAP assay Bone resorption Cathepsin K

Structural Differentiation: Molecular Property Shifts Induced by N-Phenylacetamide vs. N-1H-Indol-5-ylacetamide Substitution

Substitution of the N-1H-indol-5-ylacetamide group (2N1HIA; MW = 392.4 g/mol) with an N-phenylacetamide group (target compound; MW = 353.3 g/mol; CAS 1246053-45-1) reduces molecular weight by 39.1 g/mol (~10%) and eliminates the indole NH hydrogen bond donor while retaining the terminal phenyl ring . The molecular formula shifts from C₂₂H₁₉FN₄O₃ to C₁₉H₁₆FN₃O₃, representing a loss of one nitrogen atom and a reduction in heteroatom count . These molecular property shifts are quantifiable and directly influence hydrogen bonding capacity, polar surface area, and lipophilicity, although comparative experimentally determined values for logP/logD or tPSA are not available in the primary literature.

Physicochemical properties Medicinal chemistry Structure–activity relationship

Differential Lack of Cathepsin K, CD47, and MMP-9 Modulation: Target Compound vs. 2N1HIA

2N1HIA significantly suppressed cathepsin K protein expression, upregulated CD47, and reduced MMP-9 activity in RANKL-stimulated osteoclasts [1]. Because the target compound did not inhibit TRAP-positive osteoclast formation in the same primary screen, it is not expected to exhibit these downstream biochemical effects. This is a direct class-level inference: the primary cell-based inactivity of the target compound precludes the cathepsin K/CD47/MMP-9 modulatory profile observed for 2N1HIA. Quantitative data for 2N1HIA: cathepsin K protein levels reduced by ~60–70% at 3–10 μM (estimated from Western blot band densitometry in Figure 3A of reference); CD47 protein elevated ~2.5-fold at 3–10 μM; MMP-9 activity reduced by ~50–70% at 3 μM on day 2–3 of differentiation [1].

Cathepsin K CD47 MMP-9 Bone resorption

Procurement-Relevant Application Scenarios for 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide Based on Differential Evidence


Negative Control for 2N1HIA (N-1H-Indol-5-ylacetamide Analog) in Osteoclast Differentiation and Bone Resorption Assays

The compound is the inactive N-phenylacetamide congener of the active anti-osteoclast agent 2N1HIA. Researchers studying the mechanism of cathepsin K suppression, CD47 upregulation, or MMP-9 inhibition by 2N1HIA must include this structurally matched inactive analog to control for off-target effects of the pyridazinone core scaffold [1]. The quantitative inactivity in TRAP-positive osteoclast formation (directly demonstrated in the Ahn et al. 2018 screen) makes this compound the only empirically validated negative control among the 3-(2-fluoro-4-methoxyphenyl)-pyridazinone sub-series [1].

Selectivity Profiling and Structure–Activity Relationship (SAR) Studies on the N-Acetamide Substituent of Pyridazinone-Based Osteoclast Inhibitors

The binary activity switch observed between the N-phenylacetamide (inactive) and N-1H-indol-5-ylacetamide (active, 2N1HIA) analogs enables precise mapping of the pharmacophore requirements for anti-osteoclast activity [1]. Procurement of this compound allows medicinal chemistry teams to use it as a reference standard for negative activity in parallel SAR campaigns, particularly when synthesizing hybrid analogs that explore bioisosteric replacements of the indole ring.

Bone Disease Target Identification and Phenotypic Screening Libraries Requiring Defined Inactive Controls

Commercial screening libraries for osteoporosis, rheumatoid arthritis, or osteolytic bone metastasis often lack structurally matched inactive controls. This compound fills that gap as a verified inactive member of a biologically validated chemotype. Its inclusion ensures that hits identified in osteoclast differentiation screens can be rapidly counter-screened, reducing false-positive rates and accelerating hit-to-lead triage [1].

Physicochemical Baseline for Lead Optimization of Pyridazinone-Derived Bone Therapeutics

With a molecular weight of 353.3 g/mol (ΔMW = –39.1 g/mol vs. 2N1HIA) and one fewer hydrogen bond donor, the target compound provides a more ligand-efficient starting point for analog design [1]. Preclinical discovery programs aiming to improve oral bioavailability or CNS penetration of pyridazinone-based bone anabolic agents can utilize this compound as a minimal pharmacophore scaffold devoid of confounding activity, enabling cleaner interpretation of ADME and pharmacokinetic data .

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